4-Hydroxybenzenesulfonic Acid Hydrate

説明

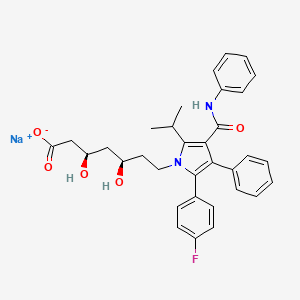

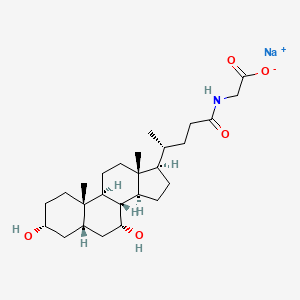

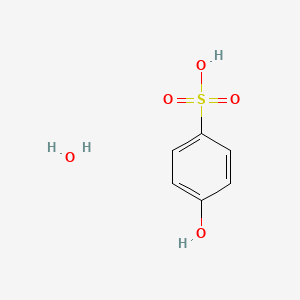

4-Hydroxybenzenesulfonic Acid Hydrate is a compound with the molecular formula C6H8O5S . It is functionally related to phenol and is an arenesulfonic acid that is phenol substituted by a sulfo group at C-4 . It is also known by other names such as p-Phenolsulfonic Acid Hydrate and 4-hydroxybenzenesulfonic acid;hydrate .

Synthesis Analysis

The synthesis of 4-Hydroxybenzenesulfonic acid involves heating phenol and 96% sulfuric acid to 50 ℃. An additional 1.25 kg of sulfuric acid is added and the reaction mixture is heated at 110 ℃ for 5 – 6 hours. During this period, reaction water, along with about 5% of the phenol, is distilled off .Molecular Structure Analysis

The IUPAC name for 4-Hydroxybenzenesulfonic Acid Hydrate is 4-hydroxybenzenesulfonic acid;hydrate . The InChI representation isInChI=1S/C6H6O4S.H2O/c7-5-1-3-6 (4-2-5)11 (8,9)10;/h1-4,7H, (H,8,9,10);1H2 . The Canonical SMILES representation is C1=CC (=CC=C1O)S (=O) (=O)O.O . Physical And Chemical Properties Analysis

The molecular weight of 4-Hydroxybenzenesulfonic Acid Hydrate is 192.19 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 192.00924453 g/mol . The topological polar surface area is 84 Ų . It has a heavy atom count of 12 and a complexity of 207 .科学的研究の応用

Quantum Chemical Modeling of Structure Formation and Proton Transfer

Zyubina et al. (2012) studied hydrate clusters of related compounds and simulated water adsorption on the crystal surface of a derivative of 4-hydroxybenzenesulfonic acid. They found the presence of one H2O molecule per SO3H group is energetically favorable for the formation of clusters containing stoichiometric amounts of water (Zyubina et al., 2012).

Reduction-Inhibiting Matrix in Mass Spectrometry

Visentini et al. (1991) discussed the use of 4-hydroxybenzenesulfonic acid as a reduction-inhibiting and general-purpose matrix in fast-atom bombardment liquid secondary-ion mass spectrometry. They found that it yields high-quality mass spectra comparable to those obtained in other matrices (Visentini et al., 1991).

Chromogenic System for Measuring Hydrogen Peroxide

Fossati and Prencipe (2010) developed a chromogenic detection system that used a derivative of 4-hydroxybenzenesulfonic acid for assaying uric acid in biological fluids. This system was reliable and suitable for manual or automated procedures (Fossati & Prencipe, 2010).

Fluorescent Probe for Sensitive Detection and Imaging

Chen et al. (2017) developed a fluorescent probe using a derivative of 4-hydroxybenzenesulfonic acid for hydrazine detection in aqueous solution and living cells. This probe exhibited high sensitivity and selectivity (Chen et al., 2017).

Hydrogen Bonding in Ammonium Salts of 5-Sulfosalicylic Acid

Smith and Wermuth (2013) studied the structures of ammonium salts of a related compound, demonstrating the utility of the monoanion for generating stable hydrogen-bonded crystalline materials (Smith & Wermuth, 2013).

Synthesis and Structures of Luminescent Lanthanide Coordination Polymers

Yang et al. (2008) synthesized novel framework compounds using sodium 4-hydroxybenzenesulfonate dihydrate with lanthanide chlorides, yielding luminescent properties (Yang et al., 2008).

Safety And Hazards

4-Hydroxybenzenesulfonic Acid Hydrate can cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

特性

IUPAC Name |

4-hydroxybenzenesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUFXSKAMJWLNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxybenzenesulfonic Acid Hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-tert-Butyl 2-methyl (2S,4S)-4-[(3,4-dimethoxybenzyl)amino]pyrrolidine-1,2-dicarboxylate oxalate](/img/structure/B7934685.png)

![5-Methoxy-9-methyl-2,3,3a,3a1,8,9,10,11-octahydro-4-oxa-9-azacycloocta[def]fluoren-2-ol hydrobromide](/img/structure/B7934706.png)